
(2S,3S,4R,5R)-2-Chloro-3,4,5,6-tetrahydroxyhexanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,4R,5R)-2-Chloro-3,4,5,6-tetrahydroxyhexanal, also known as 2-chloro-3,4,5,6-tetrahydroxyhexanoic acid, is a naturally occurring organic compound with potential applications in a variety of scientific fields. It is a versatile compound with a wide range of applications in biochemistry, pharmacology, and biotechnology. This compound has been studied for its potential use in the synthesis of various compounds, its biochemical and physiological effects, and its mechanism of action.
科学的研究の応用
Antiviral Effects
2-Deoxy-2-chloro-D-mannose has been studied for its antiviral effects. It’s a dual D-Glucose and D-Mannose mimetic, which has shown potential against SARS-CoV-2 and other highly pathogenic viruses . The compound’s antiviral effects are linked to its ability to cause metabolic changes in the infected cell and several types of host cells that respond to the infection .
Glycolysis Inhibition
Among the metabolic changes caused by 2-Deoxy-2-chloro-D-mannose, the most prominent is the upregulated glycolysis process as the main pathway of glucose utilization . This upregulation of glycolysis is a common mechanism of cell adaptation to several viral infections . Therefore, glycolysis inhibitors, especially 2-Deoxy-2-chloro-D-mannose, have been intensively studied as antiviral agents .
Therapeutic Approaches for Viral Infections
The metabolic changes induced by 2-Deoxy-2-chloro-D-mannose provide potential targets for therapeutic approaches that could reduce the impact of infection . However, the compound’s poor pharmacokinetic properties limit its wide clinical application .
COVID-19 Treatment
2-Deoxy-2-chloro-D-mannose has been used in the treatment of COVID-19. It was given emergency approval for use in its oral formulation as an adjunct therapy along with the standard of care in hospitalized moderate-to-severe COVID-19 patients . According to the phase III clinical trial results, COVID-19 patients treated with 2-Deoxy-2-chloro-D-mannose did not require supplemental oxygen therapy by day three, compared to those treated with the standard of care .
作用機序
Target of Action
2-Deoxy-2-chloro-D-mannose, also known as (2S,3S,4R,5R)-2-Chloro-3,4,5,6-tetrahydroxyhexanal, primarily targets the glycolysis pathway in cells . It is a metabolic inhibitor that has been shown to limit the multiplication of SARS-CoV-2 in-vitro . It competes with glucose for the same transporter and hexokinase .
Mode of Action
The compound interacts with its targets by substituting into the growing N-glycan chain for mannose, resulting in the truncation of the oligosaccharide chain due to the lack of a hydroxyl group in the C-2 position incorporated in the place of mannose . It effectively reduces the replication of SARS-CoV-2 in human cells by reducing the glycolytic flux, through competitive inhibition of glucose in binding with the enzyme hexokinase .
Biochemical Pathways
2-Deoxy-2-chloro-D-mannose affects the glycolysis pathway, a common mechanism of cell adaptation to several viral infections . The upregulation of the glycolysis pathway is a common phenomenon in virus-induced metabolic abnormalities, and as such has been considered a target for antiviral therapy .
Pharmacokinetics
It is known that after entering the cell, similar compounds like 2-deoxy-d-glucose are phosphorylated by hexokinase ii to 2-deoxy-d-glucose-6-phosphate, but unlike glucose, these compounds cannot be further metabolized by phosphoglucose isomerase .
Result of Action
The compound’s action results in the limitation of the multiplication of SARS-CoV-2 in-vitro . It has been shown to reduce the supplemental oxygen dependence on COVID-19 infected patients and make their recovery faster . It also induces type II cell death in gliomas .
Action Environment
The action, efficacy, and stability of 2-Deoxy-2-chloro-D-mannose can be influenced by environmental factors. For instance, D-mannose can compete with glucose for the same transporter and hexokinase, suppressing glycolysis, reducing mitochondrial reactive-oxygen-species and succinate-mediated hypoxia-inducible factor-1α, and thus reducing virus-induced proinflammatory cytokine production .
特性
IUPAC Name |
(2S,3S,4R,5R)-2-chloro-3,4,5,6-tetrahydroxyhexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4-,5-,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEGMPAFDRYYIG-KVTDHHQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)Cl)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)Cl)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide](/img/structure/B583459.png)

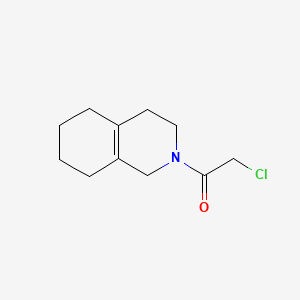
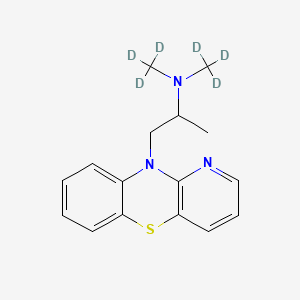
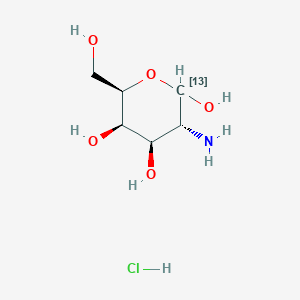
![2-Methyl-2-propanyl [(4-{1-[(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]-1-oxo-2-butanyl}phenyl)sulfanyl]acetate](/img/structure/B583468.png)
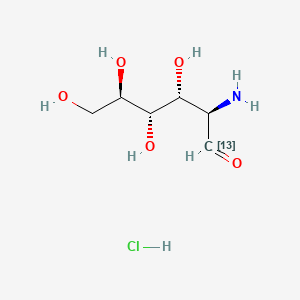
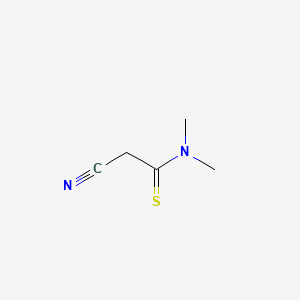


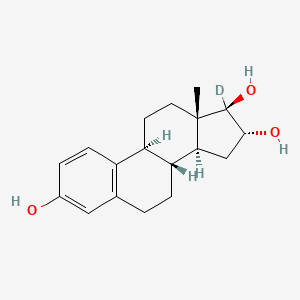
![2-Oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylic acid ethyl ester](/img/structure/B583481.png)